molecular formula C8H10O5 B14442142 Kjellmanianone CAS No. 76280-92-7

Kjellmanianone

Cat. No.: B14442142
CAS No.: 76280-92-7
M. Wt: 186.16 g/mol
InChI Key: YGCFLXLGPRNGTJ-MRVPVSSYSA-N
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Description

Kjellmanianone is a highly oxygenated cyclopentenone derivative isolated from the brown alga Sargassum kjellmanianum. Its structure has been determined as 5-carbomethoxy-5-hydroxy-3-methoxy-2-cyclopenten-1-one based on chemical and spectroscopic evidence, as well as X-ray analysis . This compound is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kjellmanianone can be synthesized through selective oxidation of cyclic β-ketoester groups with potassium fluoride and oxygen in dimethyl sulfoxide. This method provides α-hydroxy-β-ketoesters in fair yields. The oxidation of 5-methoxycarbonyl-3-methoxy-cyclopent-2-enone furnishes (±)-kjellmanianone .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Kjellmanianone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, such as α-hydroxy-β-ketoesters .

Scientific Research Applications

Kjellmanianone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of kjellmanianone involves its interaction with bacterial cell membranes, leading to increased permeability and leakage of cellular contents. This results in the inhibition of bacterial growth and potential antibacterial effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kjellmanianone is unique due to its specific structure, which includes a 5-carbomethoxy-5-hydroxy-3-methoxy-2-cyclopenten-1-one framework. This structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

76280-92-7

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

methyl (1R)-1-hydroxy-4-methoxy-2-oxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H10O5/c1-12-5-3-6(9)8(11,4-5)7(10)13-2/h3,11H,4H2,1-2H3/t8-/m1/s1

InChI Key

YGCFLXLGPRNGTJ-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=O)[C@](C1)(C(=O)OC)O

Canonical SMILES

COC1=CC(=O)C(C1)(C(=O)OC)O

Origin of Product

United States

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